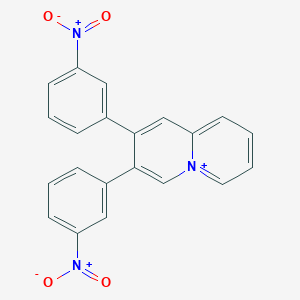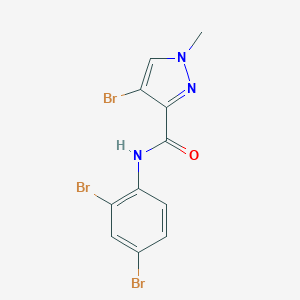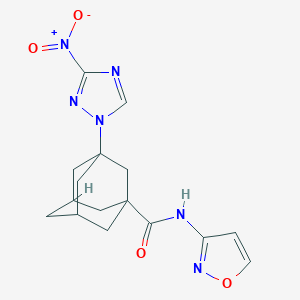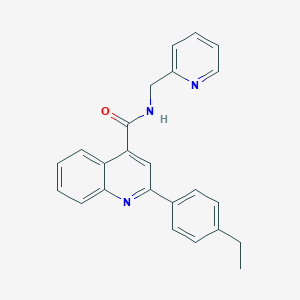
2,3-Bis(3-nitrophenyl)quinolizinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(3-nitrophenyl)quinolizinium (BNQ) is a quinolizinium derivative that has gained significant attention in scientific research due to its unique properties and potential applications. BNQ is a heterocyclic organic compound that contains two nitrophenyl groups and a quinolizinium core structure. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
作用机制
The mechanism of action of 2,3-Bis(3-nitrophenyl)quinolizinium involves its ability to bind to DNA and induce oxidative damage. The nitrophenyl groups in this compound are responsible for the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA molecule. This damage can lead to mutations and other genetic abnormalities that can be studied to understand the DNA repair mechanisms in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. One of the most significant effects of this compound is its ability to induce oxidative stress and DNA damage. This damage can lead to cell death and apoptosis, which can be used to study the mechanisms of cell death and survival.
实验室实验的优点和局限性
One of the advantages of using 2,3-Bis(3-nitrophenyl)quinolizinium in lab experiments is its ability to induce oxidative damage to DNA, which can be used to study DNA repair mechanisms. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of 2,3-Bis(3-nitrophenyl)quinolizinium, including the development of new methods for its synthesis, the optimization of its use in DNA damage and repair studies, and the investigation of its potential applications in other scientific research fields. Additionally, the development of new derivatives of this compound with improved properties and reduced toxicity could lead to new applications in biochemical and physiological research.
合成方法
The synthesis of 2,3-Bis(3-nitrophenyl)quinolizinium can be achieved using different methods, including the reaction of quinolizinium with 3-nitrobenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with 2-aminoquinoline, followed by oxidation to produce this compound. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学研究应用
2,3-Bis(3-nitrophenyl)quinolizinium has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the study of DNA damage and repair mechanisms. This compound has been shown to bind to DNA and induce oxidative damage, which can be used to study the DNA repair mechanisms in cells.
属性
分子式 |
C21H14N3O4+ |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14N3O4/c25-23(26)18-8-3-5-15(11-18)20-13-17-7-1-2-10-22(17)14-21(20)16-6-4-9-19(12-16)24(27)28/h1-14H/q+1 |
InChI 键 |
ADUDVHYIQARMON-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

